molecular formula C19H29N5O3S B2413338 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea CAS No. 1091081-46-7

1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea

Cat. No.: B2413338
CAS No.: 1091081-46-7
M. Wt: 407.53
InChI Key: RMMGJFXVFGYLPR-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a synthetic organic compound that features a thiazole ring, a piperazine derivative, and a urea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Derivative: The piperazine derivative can be introduced through nucleophilic substitution reactions, where the piperazine ring is acetylated using acetic anhydride.

    Coupling with Urea Moiety: The final step involves coupling the thiazole-piperazine intermediate with cyclohexyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the piperazine derivative can be reduced to alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(4-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
  • 1-(4-(3-(4-Ethylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea

Comparison:

  • Uniqueness: The presence of the acetyl group in 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea may confer unique biological activities and chemical reactivity compared to its methyl and ethyl analogs.
  • Biological Activity: The acetyl derivative may exhibit different binding affinities and selectivities towards molecular targets, potentially leading to distinct therapeutic effects.

Properties

IUPAC Name

1-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3S/c1-14(25)23-9-11-24(12-10-23)17(26)8-7-16-13-28-19(21-16)22-18(27)20-15-5-3-2-4-6-15/h13,15H,2-12H2,1H3,(H2,20,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMGJFXVFGYLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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